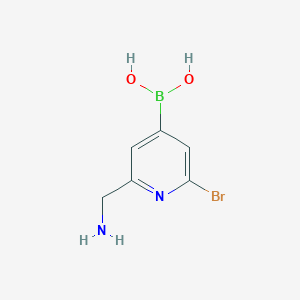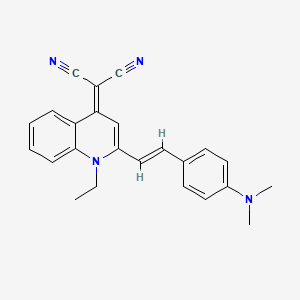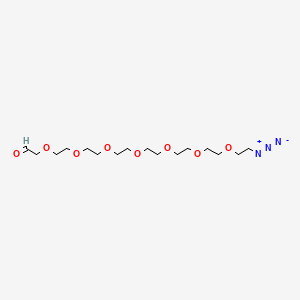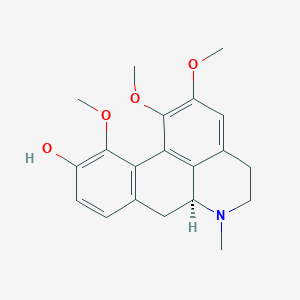
N-Methylhernagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methylhernagine is an organic compound with the molecular formula C20H23NO4. It is known for its applications in life sciences research and has a molecular weight of 341.407 g/mol . The compound is characterized by its solid form and is used primarily in laboratory settings .
準備方法
The synthesis of N-Methylhernagine involves several steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions.
化学反応の分析
N-Methylhernagine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives of this compound .
科学的研究の応用
N-Methylhernagine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, this compound is studied for its potential therapeutic effects and as a tool for drug discovery .
作用機序
The mechanism of action of N-Methylhernagine involves its interaction with specific molecular targets and pathways within cells. While the exact targets are not fully elucidated, it is believed to modulate various signaling pathways, leading to changes in cellular function. These interactions can result in a range of biological effects, depending on the context and concentration of the compound .
類似化合物との比較
N-Methylhernagine can be compared to other similar compounds, such as N-Methylhernovine and N-Methylhernovoline. These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique in its specific applications and effects, making it a valuable tool in scientific research .
特性
分子式 |
C20H23NO4 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
(6aS)-1,2,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol |
InChI |
InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(23-2)20(25-4)18-16(12)13(21)9-11-5-6-14(22)19(24-3)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s1 |
InChIキー |
KJAVJETZYFENNG-ZDUSSCGKSA-N |
異性体SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)O)OC)OC)OC |
正規SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)O)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-2-Cyano-3-(5-(2,3-diphenyl-8-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid](/img/structure/B14090609.png)
![4-Ethylidene-5,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione](/img/structure/B14090612.png)
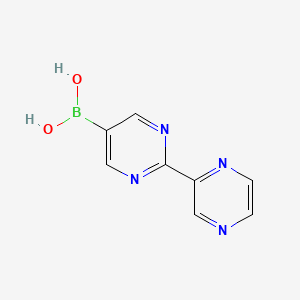
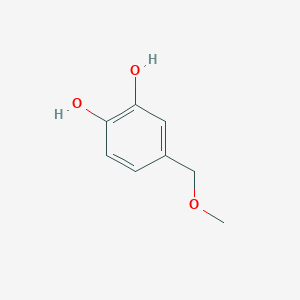
![benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B14090625.png)
![1-[2-(4-benzylpiperidin-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14090636.png)

![1-(2-Methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090645.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090646.png)
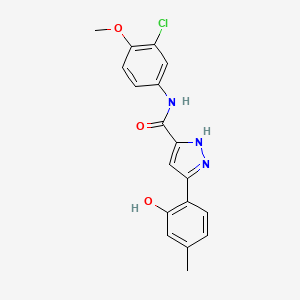
![4,7-dioxo-N-phenyl-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14090655.png)
